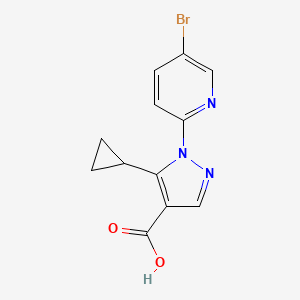

1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid

Description

1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 5-bromopyridin-2-yl group at position 1, a cyclopropyl group at position 5, and a carboxylic acid moiety at position 3.

The methyl ester precursor of this compound, methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate (CAS 1150164-26-3), is synthesized via multi-step reactions, including condensation and bromination steps, with a reported purity of 98% . Hydrolysis of the ester group yields the carboxylic acid derivative.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-8-3-4-10(14-5-8)16-11(7-1-2-7)9(6-15-16)12(17)18/h3-7H,1-2H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTHVQCHQHFTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=NC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common approach is to start with 5-bromopyridine-2-carboxylic acid as the precursor. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the pyrazole ring can be formed via a cyclization reaction involving hydrazine and a suitable carbonyl compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The bromopyridine moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the bromine atom into a hydrogen atom, resulting in different structural analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromopyridine derivatives with various oxidation states.

Reduction: Hydrogenated bromopyridine derivatives.

Substitution: Bromopyridine derivatives with different substituents.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study biological processes and pathways involving pyrazole derivatives.

Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs (Table 1):

*Molecular weight calculated based on structural formula.

Key Observations:

Trifluoromethyl groups in the analog from increase lipophilicity and metabolic stability but may reduce solubility. The ethyl ester in CAS 1536648-98-2 improves cell permeability compared to the carboxylic acid form but requires hydrolysis for activation.

Trimethylphenylsulfonamido in compound 77h introduces steric bulk and hydrogen-bonding capacity, which may enhance target affinity but reduce synthetic yield (31% reported).

Biological Activity

1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid, identified by its CAS number 1496108-57-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₁₂H₁₀BrN₃O₂, with a molecular weight of approximately 308.14 g/mol. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The structure of this compound includes:

- A pyrazole ring , which is known for its diverse biological activities.

- A brominated pyridine moiety , which may enhance reactivity and biological interactions.

- A cyclopropyl group , contributing to the compound's unique pharmacological profile.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Below are specific activities associated with this compound:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related study demonstrated that certain pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The pyrazole scaffold has been widely recognized for its anticancer potential. Compounds derived from this scaffold have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. For example, compounds in this class have shown promising results against E. coli and Staphylococcus aureus, with some exhibiting comparable activity to standard antibiotics .

Case Studies

- Inflammatory Disease Models : In one study, the anti-inflammatory effects of related pyrazole compounds were tested in carrageenan-induced edema models in mice, demonstrating significant reduction in inflammation comparable to indomethacin, a known anti-inflammatory agent.

- Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of pyrazole derivatives on human tumor cell lines. The results indicated that certain derivatives effectively reduced cell viability through apoptosis induction mechanisms.

- Antimicrobial Testing : A series of synthesized pyrazole compounds were tested against multiple bacterial strains using standard disk diffusion methods, revealing that some compounds had potent antibacterial activity, particularly those with specific substituents enhancing their interaction with bacterial targets .

Summary Table of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.